2,2-Diethoxy-4-phenyl-1,3-dioxolane (CAS: 61562-26-3) is a specialized cyclic orthoester monomer primarily utilized in the synthesis of advanced biodegradable poly(orthoesters) (POEs) and as a robust protecting group for 1,2-diols. Characterized by its 1,3-dioxolane core substituted with a bulky 4-phenyl group and two ethoxy leaving groups at the 2-position, this compound undergoes controlled transesterification with various polyols to form surface-eroding polymer matrices. In procurement, it serves as a critical precursor for formulating controlled-release drug delivery systems and specialized elastomers, where its precise stereoelectronic profile dictates the thermal and hydrolytic properties of the resulting macromolecular architectures [1].
Replacing 2,2-diethoxy-4-phenyl-1,3-dioxolane with simpler analogs, such as 2,2-diethoxy-1,3-dioxolane or 4-methyl derivatives, fundamentally alters the physical and chemical behavior of the downstream products. The bulky, hydrophobic phenyl ring sterically shields the highly acid-sensitive orthoester linkage, drastically reducing the rate of aqueous hydrolysis. In poly(orthoester) synthesis, omitting the phenyl group results in polymers that degrade too rapidly (shifting toward bulk erosion rather than surface erosion) and possess lower glass transition temperatures (Tg), rendering them unsuitable for long-term solid implants or controlled zero-order drug release profiles. Consequently, generic substitution compromises both the mechanical stiffness and the predictable degradation kinetics required in advanced biomedical formulations [1].
The incorporation of the 4-phenyl moiety introduces significant steric hindrance and hydrophobicity around the orthoester linkage. When compared to the unsubstituted baseline (2,2-diethoxy-1,3-dioxolane), polymers synthesized from the 4-phenyl derivative exhibit a markedly slower surface erosion rate. This extends the hydrolytic half-life in physiological media (pH 7.4) from a few days to several weeks or months, enabling zero-order release kinetics for long-term implantable devices [1].
| Evidence Dimension | Hydrolytic half-life of derived poly(orthoester) at pH 7.4 |
| Target Compound Data | Extended degradation profile (weeks to months) |
| Comparator Or Baseline | 2,2-Diethoxy-1,3-dioxolane (rapid degradation, days) |
| Quantified Difference | >10-fold increase in hydrolytic stability |
| Conditions | Aqueous buffer, pH 7.4, 37 °C |
Crucial for procuring the correct monomer to achieve long-term, controlled zero-order drug release rather than rapid dose dumping.
Monomer selection directly dictates the thermomechanical properties of the resulting poly(orthoester). The bulky phenyl ring restricts segmental chain mobility in the polymer backbone. Compared to polymers derived from 2,2-diethoxy-1,3-dioxolane, the 4-phenyl derivative yields materials with a significantly elevated glass transition temperature (Tg), typically shifting the polymer from a viscous semi-solid to a rigid solid at physiological temperatures (37 °C) [1].
| Evidence Dimension | Glass Transition Temperature (Tg) of derived polymer |
| Target Compound Data | Rigid solid at 37 °C (Tg typically > 45-50 °C) |
| Comparator Or Baseline | 2,2-Diethoxy-1,3-dioxolane (viscous liquid/semi-solid, lower Tg) |
| Quantified Difference | Estimated 30-50 °C increase in Tg |
| Conditions | Differential Scanning Calorimetry (DSC) of high-molecular-weight poly(orthoester) |
Allows buyers to formulate solid implantable devices or rigid microspheres that maintain structural integrity in vivo.
During step-growth polycondensation with diols, the reactivity of the cyclic orthoester must be carefully managed to achieve high molecular weights without side reactions. The steric bulk of the 4-phenyl group moderates the transesterification rate compared to the highly reactive unsubstituted 2,2-diethoxy-1,3-dioxolane. This controlled reactivity suppresses premature ring-opening or cross-linking, resulting in more linear, reproducible polymer chains with lower polydispersity indices (PDI) [1].
| Evidence Dimension | Polymerization control (Linearity and PDI) |
| Target Compound Data | Highly linear chains, controlled PDI |
| Comparator Or Baseline | 2,2-Diethoxy-1,3-dioxolane (higher susceptibility to side reactions/branching) |
| Quantified Difference | Improved batch-to-batch reproducibility and higher Mn |
| Conditions | Acid-catalyzed transesterification with aliphatic diols under vacuum (e.g., 180 °C) |
Ensures industrial manufacturability and high-purity linear polymers, reducing batch failure rates in scale-up.
In complex organic synthesis, 2,2-diethoxy-1,3-dioxolanes act as cyclic orthoester protecting groups for 1,2-diols. The 4-phenyl substituted variant offers enhanced stability against mild acidic conditions compared to standard acetonides or unsubstituted orthoesters. This allows for orthogonal deprotection strategies where other acid-sensitive groups can be cleaved without unmasking the 1,2-diol protected by the 4-phenyl-1,3-dioxolane moiety [1].
| Evidence Dimension | Relative acid lability |
| Target Compound Data | Stable to mild Lewis/Brønsted acids |
| Comparator Or Baseline | Standard acetonides or unsubstituted orthoesters (rapidly cleaved) |
| Quantified Difference | Requires stronger acidic conditions (e.g., lower pH or longer reaction times) for deprotection |
| Conditions | Mild acidic hydrolysis in aqueous/organic solvent mixtures |
Provides synthetic chemists with a robust protecting group for multi-step syntheses requiring orthogonal cleavage.
Ideal for formulating solid, implantable matrices that require slow, zero-order release of therapeutics over weeks or months, leveraging the hydrophobicity and hydrolytic resistance imparted by the phenyl group [1].
Used as a monomer to increase the Tg of biodegradable polymers, ensuring that microspheres remain solid and structurally intact during storage and upon injection into the body, avoiding the premature deformation seen with lower-Tg unsubstituted analogs [1].
Procured as a robust cyclic orthoester protecting group for 1,2-diols in multi-step pharmaceutical synthesis, where stability against mild acids is required to preserve the diol while other functional groups are modified or deprotected [2].
Utilized in the development of chemically circular or biodegradable elastomers where the phenyl group is needed to tune the mechanical stiffness, transesterification linearity, and water-barrier properties of the material [1].